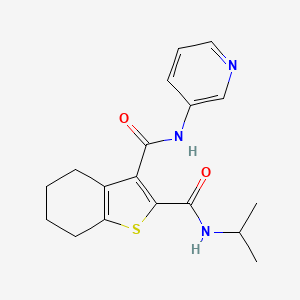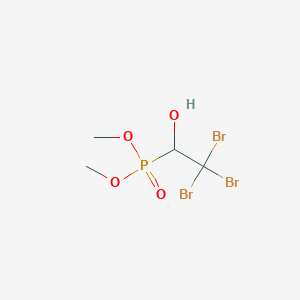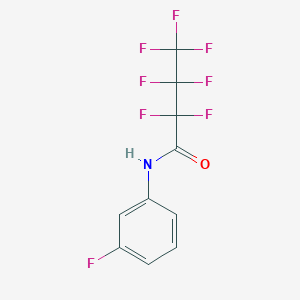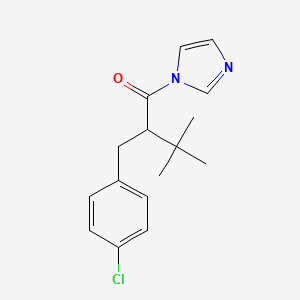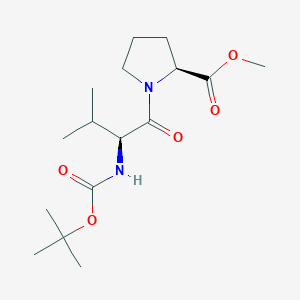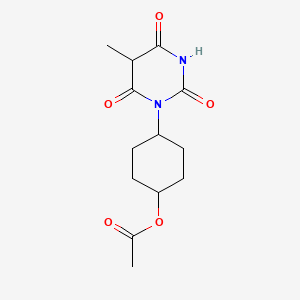
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) is a synthetic compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine for the treatment of anxiety, insomnia, and seizure disorders. This particular compound is characterized by the presence of a hydroxycyclohexyl group and an acetate ester, which may influence its pharmacological properties.
Preparation Methods
The synthesis of 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxycyclohexanone and 5-methylbarbituric acid.
Formation of Intermediate: The 4-hydroxycyclohexanone is reacted with an appropriate reagent to form an intermediate compound.
Esterification: The intermediate is then subjected to esterification with acetic anhydride to form the acetate ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Chemical Reactions Analysis
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetate ester group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis.
Scientific Research Applications
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) has several scientific research applications:
Chemistry: It is used as a model compound in the study of barbiturate chemistry and reactivity.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is conducted to explore its potential therapeutic uses, such as its sedative and anticonvulsant properties.
Industry: The compound may be used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) involves its interaction with the central nervous system. It is believed to act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The molecular targets include GABA-A receptors, and the pathways involved may include modulation of ion channels and neurotransmitter release.
Comparison with Similar Compounds
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) can be compared with other barbiturates, such as phenobarbital and pentobarbital. While all these compounds share a common barbiturate core structure, the presence of different substituents, such as the hydroxycyclohexyl group and acetate ester, can influence their pharmacological properties and potency. Similar compounds include:
Phenobarbital: Known for its anticonvulsant properties.
Pentobarbital: Used as a sedative and anesthetic.
Secobarbital: Known for its short-acting sedative effects.
The uniqueness of 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) lies in its specific substituents, which may confer distinct pharmacological effects and potential therapeutic applications.
Properties
CAS No. |
4394-23-4 |
|---|---|
Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
[4-(5-methyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C13H18N2O5/c1-7-11(17)14-13(19)15(12(7)18)9-3-5-10(6-4-9)20-8(2)16/h7,9-10H,3-6H2,1-2H3,(H,14,17,19) |
InChI Key |
KTWAKIZSPUJCDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide)](/img/structure/B14161113.png)


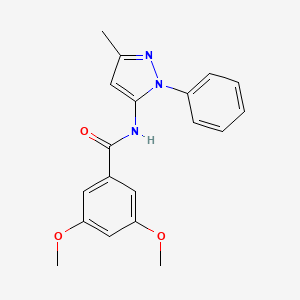
![1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B14161145.png)
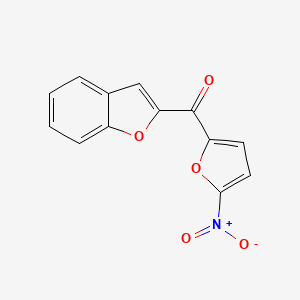
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
